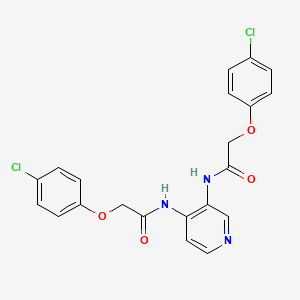

N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), linked by an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom), to a phenoxy group (a benzene ring connected to an oxygen atom) .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and condensation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It would likely require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy for precise determination .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Compounds with pyridine moieties and chlorophenoxy groups are often subjects of chemical synthesis and characterization. For example, novel polyimides derived from pyridine-containing dianhydrides and aromatic diamines have been synthesized, showcasing a range of physical and chemical properties valuable for materials science. These polymers are noted for their solubility in common solvents, thermal stability, and potentially low dielectric constants, making them suitable for applications in electronics and materials engineering (Xiaolong Wang et al., 2006).

Materials Science Applications

Research into polyimides and other polymers containing pyridine units and chlorophenoxy groups often focuses on their potential applications in materials science. These studies explore the materials' optical properties, mechanical strength, and thermal resistance. For instance, polyimides derived from pyridine-bridged aromatic dianhydrides exhibit good mechanical properties, thermal stability, and solubility in organic solvents, highlighting their usefulness in creating advanced materials for high-performance applications (Xiaolong Wang et al., 2006).

Environmental Sensing

Some derivatives of pyridine and chlorophenoxy compounds are investigated for their sensing capabilities, particularly in detecting environmental pollutants or hazardous substances. A notable application is the development of optical sensors for the selective detection of ions in aqueous solutions, utilizing the unique chemical reactivity and emission properties of these compounds (Ramo Nazarian et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide), also known as 2-(4-chlorophenoxy)-N-{3-[2-(4-chlorophenoxy)acetamido]pyridin-4-yl}acetamide, is the eukaryotic initiation factor 2 (eIF2) . This protein plays a crucial role in protein synthesis and the regulation of mRNA translation .

Mode of Action

The compound acts as an inhibitor of the integrated stress response (ISR) . It imparts resistance to cells against the downstream effects of eIF2α phosphorylation, such as the induction of activating transcription factor 4 (ATF4) and eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) .

Biochemical Pathways

The compound affects the protein synthesis pathway by inhibiting the integrated stress response . This inhibition disrupts the normal response to ER stress, impairing the cell’s ability to adapt to changes in the endoplasmic reticulum environment .

Pharmacokinetics

This suggests that it has good bioavailability and can reach the central nervous system effectively .

Result of Action

The inhibition of the integrated stress response by this compound leads to a reversal of the effects of eIF2α phosphorylation . This results in the restoration of the cell’s translation capacity, potentially impacting the production of proteins within the cell .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O4/c22-14-1-5-16(6-2-14)29-12-20(27)25-18-9-10-24-11-19(18)26-21(28)13-30-17-7-3-15(23)4-8-17/h1-11H,12-13H2,(H,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPUOLPROMLEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)

![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)

![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)

![1-[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2972434.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972435.png)

![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2972437.png)

![methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride](/img/structure/B2972439.png)

![4-[3-(4-Prop-2-enoylpiperazin-1-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one](/img/structure/B2972441.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2972443.png)